(2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid
(2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid
Brand Name:
Vulcanchem
CAS No.:
294193-58-1
VCID:
VC0363005
InChI:
InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+
SMILES:
C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O
Molecular Formula:
C11H8N2O3
Molecular Weight:
216.19g/mol
(2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid
CAS No.: 294193-58-1
Main Products
VCID: VC0363005
Molecular Formula: C11H8N2O3
Molecular Weight: 216.19g/mol
CAS No. | 294193-58-1 |
---|---|
Product Name | (2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid |
Molecular Formula | C11H8N2O3 |
Molecular Weight | 216.19g/mol |
IUPAC Name | (E)-4-(4-cyanoanilino)-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
Standard InChIKey | RPHFOECPERWGCT-AATRIKPKSA-N |
Isomeric SMILES | C1=CC(=CC=C1C#N)NC(=O)/C=C/C(=O)O |
SMILES | C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O |
Canonical SMILES | C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O |
PubChem Compound | 717767 |
Last Modified | Nov 17 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume